molecular formula C17H24N2O2S B2410350 2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330191-15-6

2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2410350
CAS No.: 330191-15-6
M. Wt: 320.45
InChI Key: CYXQWYGJLCZZBR-UHFFFAOYSA-N
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Description

2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H24N2O2S and its molecular weight is 320.45. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-10-7-8-13-12(9-10)14(15(18)20)17(22-13)19-16(21)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXQWYGJLCZZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer and antibacterial properties.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[b]thiophene core, which is significant for its biological activity. The structural formula can be represented as follows:

C15H19N2O2S\text{C}_{15}\text{H}_{19}\text{N}_{2}\text{O}_{2}\text{S}

This structure allows for interactions with various biological targets, particularly in cancer and microbial systems.

Research indicates that compounds with a tetrahydrobenzo[b]thiophene scaffold exhibit significant activity against various cancer cell lines. The mechanism often involves inhibition of receptor tyrosine kinases (RTKs), which are critical in regulating cell proliferation and survival pathways .

Case Studies and Findings

  • Hepatocellular Carcinoma (HePG2) :
    • Compound IC50 values were reported as 7.9 ± 0.67 µM and 2.85 ± 0.17 µM for derivatives containing the tetrahydrobenzo[b]thiophene structure, outperforming standard drugs like 5-Fluorouracil (5-FU) with an IC50 of 8.15 ± 0.61 µM .
  • Prostate Cancer (PC-3) :
    • The compound showed IC50 values ranging from 2.64 ± 0.21 µM to 6.29 ± 0.5 µM, indicating stronger efficacy compared to 5-FU .
  • Breast Adenocarcinoma (MCF-7) :
    • The IC50 values were recorded at 7.5 ± 0.8 µM and 3.5 ± 0.26 µM for the tested derivatives .

Summary Table of Anticancer Activity

Cell LineCompound IC50 (µM)Reference Drug IC50 (µM)
HePG27.9 ± 0.678.15 ± 0.61
PC-32.64 ± 0.217.53 ± 0.57
MCF-77.5 ± 0.87.76 ± 0.46

Evaluation of Antibacterial Properties

Recent studies have also explored the antibacterial potential of tetrahydrobenzo[b]thiophene derivatives against various bacterial strains.

  • Tested Strains :
    • The compounds were evaluated against E.coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus.
  • Findings :
    • Compounds demonstrated moderate to good inhibitory activities, with minimum inhibitory concentration (MIC) values ranging from 0.64 μM to 1.11 μM against E.coli and showing superior activity compared to standard antibiotics like ciprofloxacin .

Summary Table of Antibacterial Activity

Bacterial StrainCompound MIC (μM)Standard Antibiotic MIC (μM)
E.coli0.64 - 1.11Ciprofloxacin
Pseudomonas aeruginosaRanges from strong activityStandard control
SalmonellaStrong activityStandard control

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to 2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have shown promising results against various cancer cell lines. A study demonstrated that certain thiophene derivatives exhibited significant antiproliferative effects on human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The structural modifications in these compounds appear to enhance their selectivity and potency against cancer cells.

Antibacterial and Antifungal Properties

The compound's derivatives have also been investigated for their antibacterial and antifungal activities. In a comparative study of thiophene-based compounds, it was found that modifications at specific positions on the thiophene ring can lead to enhanced activity against both Gram-positive and Gram-negative bacteria . The presence of functional groups such as hydroxyl or amino groups significantly influenced the antibacterial efficacy of these compounds.

Synthesis and Derivatives

The synthesis of 2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions including cyclization and functional group modifications. Various synthetic pathways have been explored to produce this compound efficiently while maintaining high yields .

Case Studies

  • Anticancer Drug Development : A case study focused on a series of thiophene derivatives reported that structural variations significantly impacted their anticancer activity. The study identified key substitutions that enhanced efficacy against specific cancer types .
  • Antimicrobial Screening : Another investigation assessed the antibacterial properties of several thiophene derivatives against common pathogenic bacteria. Results indicated that certain modifications led to increased hydrophilicity and improved antibacterial activity .

Preparation Methods

Synthesis of the 5-Methyl-4,5,6,7-Tetrahydrobenzo[b]thiophene Core

The construction of the tetrahydrobenzo[b]thiophene scaffold is pivotal for introducing the 5-methyl substituent. A palladium-catalyzed carbonylative cyclization, as demonstrated by Li et al. (2022), offers a robust approach to benzothiophene derivatives. Adapting this method, 2-(methylthio)-5-methylphenylacetylene undergoes oxidative alkoxycarbonylation under CO (32 atm) and aerobic conditions in methanol at 80–100°C. The reaction employs PdI₂ (0.056 mmol) and KI (2.80 mmol) to facilitate intramolecular S-5-endo-dig cyclization, yielding methyl 5-methylbenzo[b]thiophene-3-carboxylate with 81% efficiency in larger-scale syntheses.

Key reaction parameters include:

  • Solvent system : A 3:1 mixture of 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) and methanol enhances catalyst recyclability without activity loss.
  • Temperature : Optimal cyclization occurs at 100°C for 36 h under concentrated conditions (0.05 mmol/mL).

Acylation at Position 2: Cyclohexanecarboxamide Installation

The 2-amino group on the tetrahydrobenzo[b]thiophene core is acylated with cyclohexanecarbonyl chloride. The latter is synthesized via halogenation of cyclohexanecarboxylic acid using PCl₅ or SOCl₂ in the presence of triethylamine.

Synthetic procedure :

  • Halogenation : Cyclohexanecarboxylic acid reacts with PCl₅ in CH₂Cl₂ at 0°C to form the acyl chloride.
  • Coupling : The acyl chloride is slowly added to a solution of 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and triethylamine (0.253 mmol) in CH₂Cl₂, maintaining the reaction at 0°C to prevent exothermic side reactions.
  • Purification : The mixture is washed with 1 M HCl, 1 M NaOH, and brine, followed by drying and solvent evaporation.

Purification and Characterization

Chromatographic purification :

  • Column chromatography on silica gel with hexane/ethyl acetate (95:5) eluent removes unreacted starting materials and byproducts.
  • Final crystallization from acetone/MeOH yields the pure compound (185 mg, >95% purity).

Analytical validation :

  • Mass spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 374 (MH⁺).
  • Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR spectra verify the methyl group at position 5 and the cyclohexanecarboxamide moiety.

Regioselectivity :
The 5-methyl group’s introduction demands precise control during the cyclization step. Substituent-directed cyclization using methyl-substituted phenylacetylenes ensures regioselective ring formation.

Yield enhancement :

  • Catalyst recycling : PdI₂ in BmimBF₄ retains 95% activity after five cycles, reducing costs.
  • Temperature modulation : Elevated temperatures (100°C) improve conversion rates for sterically hindered substrates.

Q & A

Q. How can the molecular structure of 2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide be characterized experimentally?

Methodological Answer:

  • Spectroscopic Techniques : Use 1H^1H NMR and 13C^{13}C NMR to confirm hydrogen and carbon environments. For example, 1H^1H NMR can identify methyl groups (δ ~1.2 ppm) and cyclohexane protons (δ ~1.4–2.0 ppm), while 13C^{13}C NMR resolves carbonyl carbons (amide C=O at ~165–175 ppm) and aromatic thiophene carbons (δ ~120–140 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. LC-MS can confirm purity (>98%) and detect impurities .
  • Infrared Spectroscopy : IR identifies functional groups (e.g., amide N–H stretch at ~3300 cm1^{-1}, C=O stretches at ~1650–1750 cm1^{-1}) .

Table 1: Key Spectroscopic Data from Analogous Compounds

Parameter1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)IR Peaks (cm1^{-1})
Cyclohexane ring1.4–2.0 (m)25–35 (CH2_2)
Amide C=O165–1751650–1750
Thiophene ring6.5–7.5 (aromatic H)120–140

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

Methodological Answer:

  • Key Steps :

Core Thiophene Synthesis : Cyclocondensation of substituted cyclohexanecarboxamide with thiourea derivatives in 1,4-dioxane, using triethylamine as a base .

Functionalization : Acylation or alkylation at the 3-carboxamide position using anhydrides (e.g., maleic or succinic anhydride) in dry CH2 _2Cl2 _2, followed by HPLC or recrystallization for purification .

  • Critical Parameters : Reaction temperature (60–80°C for cyclocondensation), solvent polarity (dioxane vs. THF), and stoichiometry of aryl isothiocyanates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and reduce trial-and-error experimentation?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and energy barriers. For example, ICReDD’s reaction path search methods predict optimal conditions (e.g., solvent effects, catalyst choice) .
  • Machine Learning : Train models on existing reaction data (e.g., yields, byproducts) to recommend conditions (e.g., solvent/base combinations) .
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational databases to refine predictive models .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., cyclohexane vs. aryl groups) and correlate changes with bioactivity. For example, replacing the cyclohexane carboxamide with a fluorophenyl group (as in ) may alter antibacterial efficacy .
  • Statistical Validation : Use multivariate regression to identify confounding variables (e.g., solubility, assay pH) that obscure SAR trends .
  • Mechanistic Studies : Employ molecular docking or fluorescence quenching to verify binding interactions with biological targets (e.g., bacterial enzymes) .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from byproducts .
  • Membrane Technologies : Employ nanofiltration to remove low-molecular-weight impurities (<500 Da) .
  • Crystallization Optimization : Screen solvents (e.g., methanol, ethyl acetate) and cooling rates to improve crystal purity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Meta-Analysis : Compile data from multiple sources (e.g., NIST Chemistry WebBook in ) to identify outliers and establish consensus values .
  • Crystallographic Validation : Perform single-crystal X-ray diffraction to resolve ambiguities in molecular conformation .

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